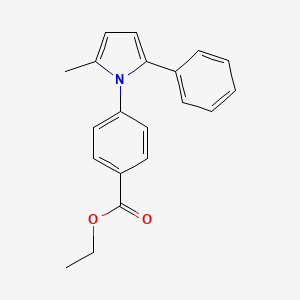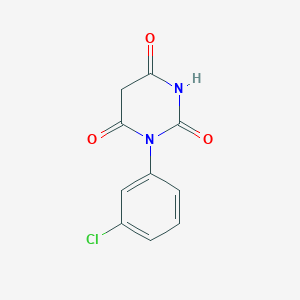
1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione
Übersicht
Beschreibung
1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione, also known as CPPT, is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential use in medicinal chemistry due to its unique chemical structure and properties. CPPT has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione is not fully understood. However, it has been suggested that 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, leading to a decrease in the production of prostaglandins. This inhibition results in a decrease in pain and inflammation. 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has also been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. In addition, 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has also been extensively studied, and its biological effects are well documented. However, there are some limitations to using 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione in lab experiments. 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
For the study of 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione include investigating its potential therapeutic applications and developing new synthetic methods.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has been extensively studied in medicinal chemistry for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has also been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. In addition, 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMTIYLTLQQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)
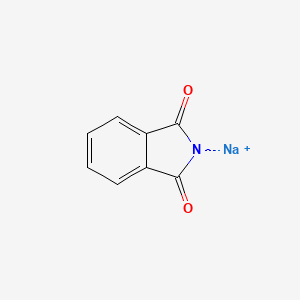
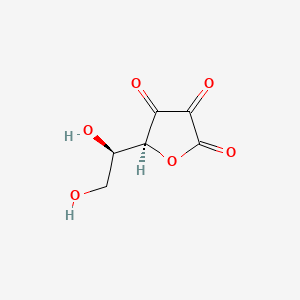
![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)

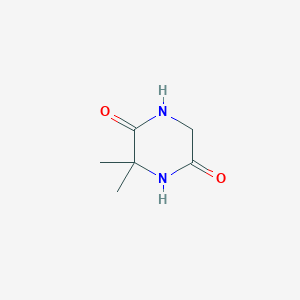
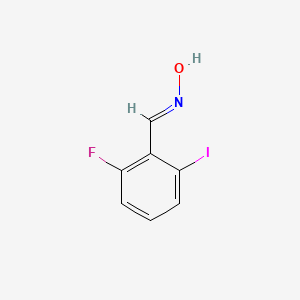
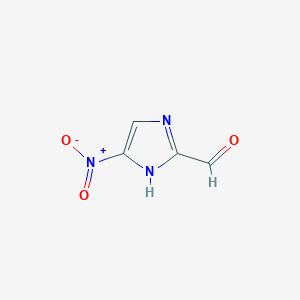
![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)

![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)
